molecular formula C14H16BClO2S B13466579 2-(5-Chlorobenzo[b]thiophen-2-yl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane

2-(5-Chlorobenzo[b]thiophen-2-yl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane

Cat. No.: B13466579
M. Wt: 294.6 g/mol
InChI Key: CMUHKWBXHQQISS-UHFFFAOYSA-N
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Description

2-(5-chloro-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a benzothiophene ring substituted with a chlorine atom and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-1-benzothiophene with a boronic ester. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common reagents used in this synthesis include palladium catalysts and base, such as potassium carbonate, to facilitate the coupling reaction.

Industrial Production Methods

On an industrial scale, the production of 2-(5-chloro-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atom on the benzothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted benzothiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-chloro-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with biomolecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-benzothiophene: A precursor in the synthesis of the target compound.

    1,3,2-dioxaborolane: A common boronic ester used in various organic synthesis reactions.

    5-chloro-1-benzothiophene-2-boronic acid: A related boronic acid derivative with similar chemical properties.

Uniqueness

2-(5-chloro-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a benzothiophene ring and a dioxaborolane moiety, which confer distinct chemical reactivity and potential applications. Its ability to participate in various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H16BClO2S

Molecular Weight

294.6 g/mol

IUPAC Name

2-(5-chloro-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H16BClO2S/c1-13(2)14(3,4)18-15(17-13)12-8-9-7-10(16)5-6-11(9)19-12/h5-8H,1-4H3

InChI Key

CMUHKWBXHQQISS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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